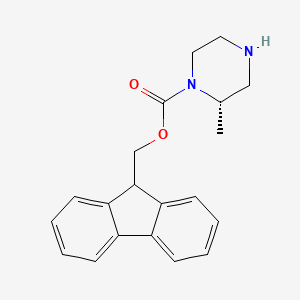

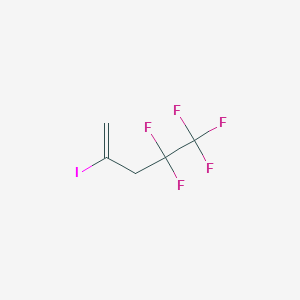

![molecular formula C10H17NO3 B6594044 3-Boc-1-甲基-6-氧杂-3-氮杂双环[3.1.0]己烷 CAS No. 897445-50-0](/img/structure/B6594044.png)

3-Boc-1-甲基-6-氧杂-3-氮杂双环[3.1.0]己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

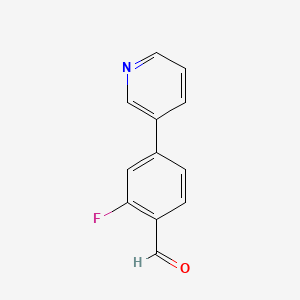

3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane, also known as tert-butyl 1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, is a chemical compound with the molecular formula C10H17NO3 . It has a molecular weight of 199.25 and appears as a pale-yellow to yellow-brown liquid .

Molecular Structure Analysis

The InChI code for 3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane is 1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-7-10(4,6-11)13-7/h7H,5-6H2,1-4H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Boc-1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane has a density of 1.2±0.1 g/cm3 . It has a boiling point of 252.7±33.0 °C at 760 mmHg . The compound has a flash point of 106.6±25.4 °C .科学研究应用

合成和化学性质

化学化合物 3-Boc-1-甲基-6-氧杂-3-氮杂双环[3.1.0]己烷由于其独特的结构特征,在合成有机化学中具有重要意义,这使其成为合成各种生物活性分子和肽模拟物的宝贵中间体。研究表明其在受限氨基酸和肽模拟物结构的合成中具有应用,突出了其在药物发现和药物化学中的多功能性。

氮杂双环己烷衍生物的合成:该化合物已用于通过重排和环丙烷化反应合成 2-氮杂双环[3.1.0]己烷衍生物。这些衍生物作为药理活性化合物合成的关键中间体,展示了该化合物在扩展药物化学工具包中的作用 (Adamovskyi 等人,2014)。

过渡态类似物合成:另一个显着应用是在酶抑制研究中合成过渡态类似物。氮杂双环己烷核心已被有效地用于模拟糖基转移酶的过渡态,有助于开发具有潜在治疗应用的抑制剂 (Young & Horenstein,2004)。

环丙烷化和扩环:研究还强调了其在 α-(N-烯丙基氨基)取代的 N,N-二烷基甲酰胺和腈的分子内还原环丙烷化中的用途,从而形成双环胺。该过程强调了该化合物在生成具有进一步有机合成功能化潜力的新型双环结构中的效用 (Gensini 等人,2002)。

肽模拟物应用:3-Boc-1-甲基-6-氧杂-3-氮杂双环[3.1.0]己烷的结构允许其在肽模拟物的合成中应用,例如受限二肽 β-转角模拟物。这些模拟物对于开发新型治疗剂至关重要,因为它们可以模拟具有改善的稳定性和生物利用度的肽的生物活性 (Wang、Xiong 和 Hruby,2001)。

作用机制

Target of Action

The primary targets of 3-Boc-1-methyl-6-oxa-3-azabicyclo[31Similar compounds have been found to act on various biological targets and are actively used in drug design .

Mode of Action

The exact mode of action of 3-Boc-1-methyl-6-oxa-3-azabicyclo[31It’s known that similar compounds can initiate a cascade reaction, which includes the formation of 3-abh with rupture of aromaticity, followed by electrophilic vinylation of enol ether .

Biochemical Pathways

The specific biochemical pathways affected by 3-Boc-1-methyl-6-oxa-3-azabicyclo[31Compounds with similar structures are often present in molecules capable of acting on various biological targets .

Result of Action

The molecular and cellular effects of 3-Boc-1-methyl-6-oxa-3-azabicyclo[31Similar compounds have been found to exhibit various biological activities, including inhibitory and anticancer effects .

属性

IUPAC Name |

tert-butyl 1-methyl-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-7-10(4,6-11)13-7/h7H,5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLFDQYCYNSXEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CN(CC1O2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

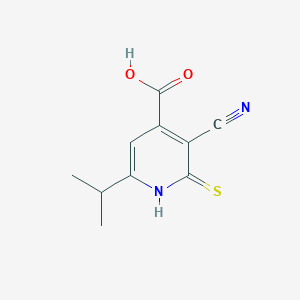

![5-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B6593965.png)

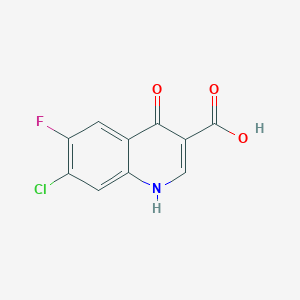

![tert-Butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B6593973.png)

![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6593992.png)